Inotropic Reversal by Sulfinyl Moiety
The presence of a sulfinyl (sulfoxide) group in (E)-3-(Methylsulfinyl)acrylic acid's analog class fundamentally changes its pharmacological activity compared to the corresponding thioether (sulfide) analog. In a direct head-to-head comparison of a series of methylsulfinyl alkanoic acids against their methylthio analogs, the oxidation state of the sulfur atom determined the direction of inotropic modulation in an isolated guinea pig atrium model [1].
Sulfide class: positive inotropic effect
| Evidence Dimension | Cardiac inotropic effect direction |
|---|---|
| Target Compound Data | Negative inotropic effect (reduced contractility) [Class-level property] |
| Comparator Or Baseline | Methylthio (m=0) analogs: Positive inotropic effect (increased contractility) |
| Quantified Difference | Qualitative reversal of effect (positive to negative inotropy) |
| Conditions | In vitro guinea pig atrium contractility assay [1] |
Why This Matters
This demonstrates that the sulfinyl group is not just a potency modifier but a critical pharmacophore that can invert a compound's biological effect, making it essential for researchers targeting negative inotropic mechanisms.
- [1] Iqbal N, et al. Evaluation of methylthio-, methylsulfinyl-, and methylsulfonyl-analogs of alkanes and alkanoic acids as cardiac inotropic and antifungal agents. Arch Pharm (Weinheim). 2000;333(9):293-8. PMID:11039185. View Source
